molecular formula C11H12N4 B2570957 6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine CAS No. 2320420-76-4

6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine

Cat. No. B2570957
CAS RN: 2320420-76-4
M. Wt: 200.245
InChI Key: JGMBLIGWHLVBCV-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine” is a nitrogen-containing heterocyclic compound . It’s part of a class of compounds known as pyrrolopyrazines, which are widely used in various applications such as pharmaceuticals, organic materials, and natural products .

Scientific Research Applications

Anti-Tubercular Activity

MPM: has been explored as a potential anti-tubercular agent. In a study by Srinivasarao et al., novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis (MTB) H37Ra . Several compounds demonstrated significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells.

Metal Complex Formation

MPM: has been employed in the preparation of metal complexes. For instance, it was used to synthesize copper (Cu(II)) and cobalt (Co(II)) metal complexes . These complexes may find applications in catalysis, materials science, or biological studies.

Electron-Withdrawing Group in Luminescent Materials

Due to its rigid planar conjugated structure and electron-deficient character, the pyrazinyl moiety in MPM can serve as an electron-withdrawing group. Incorporating pyrazine entities into luminescent materials has been studied recently, potentially leading to novel applications in optoelectronics and sensing .

Inhibition of Phosphodiesterase 10A (PDE10A) for Schizophrenia

A related compound, methylpyrimidyl pyrazoloquinoline, emerged as a potent PDE10A inhibitor for schizophrenia . While not directly about MPM , this highlights the potential of pyrazine-based structures in drug discovery.

Mechanism of Action

The mechanism of action of pyrrolopyrazine derivatives is not clearly recognized . More research is needed to understand the specific mechanism of action of “6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine”.

properties

IUPAC Name

6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-8-4-3-5-13-11(8)15-10-7-12-6-9(2)14-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMBLIGWHLVBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC2=NC(=CN=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(3-methylpyridin-2-yl)pyrazin-2-amine

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